molecular formula C23H20FN5O5S B11933924 Apelin agonist 1

Apelin agonist 1

Cat. No.: B11933924
M. Wt: 497.5 g/mol
InChI Key: DIUOERYDCPDWJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Apelin agonist 1 involves several steps. One method includes the use of peptide synthesis techniques to create stable analogues of the apelin peptide. These analogues are designed to resist enzymatic degradation and maintain their biological activity .

Industrial Production Methods: For industrial production, the synthesis of this compound can be scaled up using solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient production of large quantities of the compound with high purity. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification .

Chemical Reactions Analysis

Types of Reactions: Apelin agonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified peptides with enhanced stability and biological activity. These modifications can improve the compound’s therapeutic potential by increasing its resistance to enzymatic degradation .

Scientific Research Applications

Mechanism of Action

Apelin agonist 1 exerts its effects by binding to the APJ receptor, a G protein-coupled receptor (GPCR). Upon binding, it activates downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) pathways. These pathways play crucial roles in regulating blood pressure, cardiac contractility, and fluid homeostasis .

The activation of the APJ receptor by this compound promotes endothelium-dependent vasodilation, lowers blood pressure, and enhances cardiac output. Additionally, it has anti-inflammatory and anti-fibrotic effects, making it a promising candidate for treating cardiovascular diseases .

Comparison with Similar Compounds

Apelin agonist 1 can be compared with other similar compounds, such as:

    Apelin-13: A naturally occurring peptide with strong biological potency.

    Elabela: Another endogenous ligand for the APJ receptor, involved in cardiovascular regulation.

    BMS-986224: A small-molecule APJ agonist with similar receptor binding and signaling properties.

Uniqueness: this compound stands out due to its oral bioavailability and selective activation of the APJ receptor. Its stability and resistance to enzymatic degradation make it a valuable tool for research and therapeutic applications .

Properties

Molecular Formula

C23H20FN5O5S

Molecular Weight

497.5 g/mol

IUPAC Name

2-(2-cyano-4-fluorophenyl)-N-[4-(2,6-dimethoxyphenyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]ethanesulfonamide

InChI

InChI=1S/C23H20FN5O5S/c1-32-18-5-3-6-19(33-2)21(18)29-22(20-7-4-11-34-20)26-27-23(29)28-35(30,31)12-10-15-8-9-17(24)13-16(15)14-25/h3-9,11,13H,10,12H2,1-2H3,(H,27,28)

InChI Key

DIUOERYDCPDWJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)N2C(=NN=C2NS(=O)(=O)CCC3=C(C=C(C=C3)F)C#N)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.